
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is an organic compound that features a pyrrolidine ring and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one typically involves the formation of the pyrrolidine and thiazole rings followed by their coupling. Common synthetic routes may include:
Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Thiazole Ring: Thiazoles can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the pyrrolidine and thiazole rings, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The thiazole ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine and thiazole rings may play a role in binding to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The unique combination of the pyrrolidine and thiazole rings in 2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may confer distinct biological activities or chemical reactivity compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended
Eigenschaften
Molekularformel |
C9H12N2OS |
|---|---|
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
2-pyrrolidin-2-yl-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H12N2OS/c12-8(9-5-10-6-13-9)4-7-2-1-3-11-7/h5-7,11H,1-4H2 |
InChI-Schlüssel |
RSIWXBLRLHDXGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CC(=O)C2=CN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B13057382.png)
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057383.png)
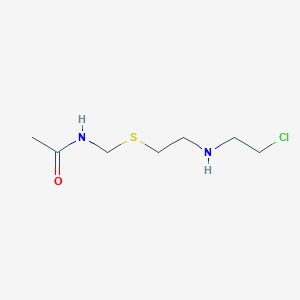
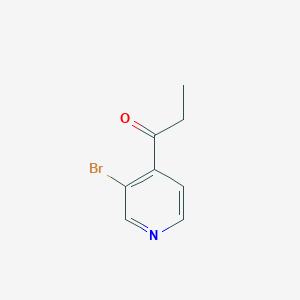
![2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B13057397.png)
![(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B13057398.png)
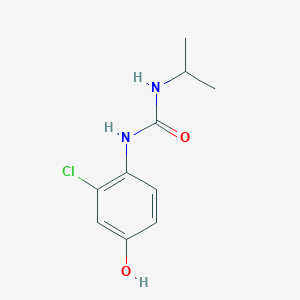
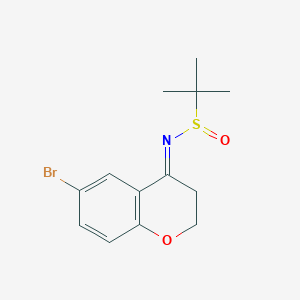
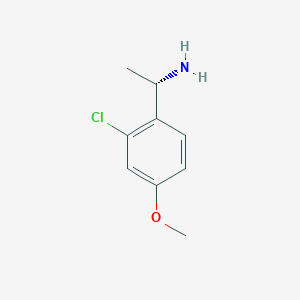
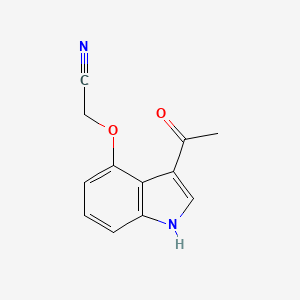
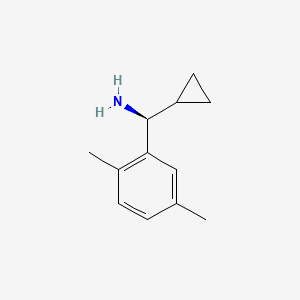
![Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13057450.png)
